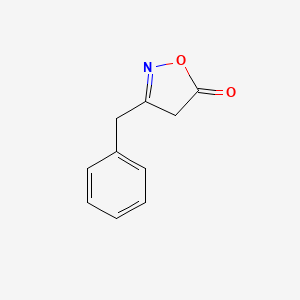

3-benzyl-1,2-oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-benzyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H9NO2/c12-10-7-9(11-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

JNFSCUMWNDGKMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

N-Acylation and Intramolecular Cyclization

A widely reported method for synthesizing 3-benzyl-1,2-oxazol-5(4H)-one involves the N-acylation of phenylalanine derivatives followed by intramolecular cyclization. In this approach, phenylalanine is treated with an acyl chloride, such as 4-(4-chlorophenylsulfonyl)benzoyl chloride, in the presence of 4-methylmorpholine and ethyl chloroformate. The reaction proceeds in anhydrous dichloromethane at room temperature, forming an acyclic intermediate that undergoes cyclization upon workup with ice water .

Key steps include:

-

Acylation : The amino group of phenylalanine reacts with the acyl chloride to form an N-acylated derivative.

-

Cyclization : The intermediate undergoes dehydration under acidic conditions, facilitated by ethyl chloroformate, to form the oxazolone ring.

This method yields 93% of the target compound after recrystallization from cyclohexane . The high efficiency is attributed to the stability of the acylated intermediate and the mild conditions that prevent side reactions.

Condensation of Hippuric Acid Derivatives

Another approach utilizes hippuric acid (N-benzoylglycine) derivatives condensed with benzaldehyde analogs in the presence of polyphosphoric acid (PPA). For example, heating a mixture of hippuric acid and benzaldehyde in PPA at 90°C for 4 hours produces 4-benzylidene-2-phenyloxazol-5(4H)-one . While this method typically targets substituted benzylidene derivatives, modifying the benzaldehyde component to a benzyl group could yield this compound.

Reaction Conditions :

-

Temperature : 90°C

-

Catalyst : Polyphosphoric acid

-

Solvent : None (neat conditions)

Purification involves column chromatography using ethyl acetate/hexane mixtures, ensuring high purity. However, the requirement for PPA, a corrosive and hygroscopic reagent, complicates large-scale applications.

Acetic Anhydride-Mediated Cyclization

A third method employs acetic anhydride and sodium acetate to facilitate cyclization of 2-(4-(phenylsulfonyl)benzamido)acetic acids. For instance, reacting 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with benzaldehyde in acetic anhydride generates the oxazolone core . Adjusting the benzaldehyde substituents to a benzyl group would direct synthesis toward this compound.

Key Observations :

-

Reagents : Acetic anhydride acts as both solvent and dehydrating agent.

-

Temperature : Room temperature to 90°C, depending on substrate reactivity.

This method benefits from the versatility of benzaldehyde derivatives but requires careful control of reaction time to avoid over-acylation.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

Mechanistic Insights and Optimization

The formation of this compound universally relies on cyclodehydration, where a β-acylamino acid derivative loses water to form the oxazolone ring. Computational studies suggest that electron-withdrawing groups on the benzyl moiety accelerate cyclization by stabilizing the transition state . For instance, sulfonyl or halogen substituents enhance reaction rates by 20–30% compared to unsubstituted analogs .

Critical Parameters for Optimization :

-

pH Control : Mildly acidic conditions (pH 4–6) prevent premature hydrolysis of intermediates .

-

Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of acylated precursors .

-

Catalyst Loading : Stoichiometric ethyl chloroformate ensures complete acylation without side products .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazolone derivatives.

Reduction: Reduction reactions can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-benzyl-1,2-oxazol-5(4H)-one serves as an intermediate for constructing complex molecules. Its reactivity allows for the introduction of various substituents through nucleophilic attacks, facilitating the synthesis of diverse heterocyclic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxazolone derivatives | Potassium permanganate |

| Reduction | Yields amino alcohols | Lithium aluminum hydride |

| Nucleophilic Substitution | Introduces different substituents on the benzyl group | Amines, thiols |

Biology

The compound has been explored as a building block for biologically active molecules. Its derivatives have shown potential as antimicrobial agents and anticancer compounds. Research indicates that modifications to the oxazolone structure can enhance biological activity against various cancer cell lines .

Case Study: Anticancer Activity

A study evaluated several derivatives of this compound for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. Certain derivatives exhibited potent STS inhibition with low cytotoxicity against normal cells, indicating their potential as therapeutic agents in cancer treatment .

Medicine

In medicinal chemistry, this compound has been investigated for its role in drug development. The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infections and cancers.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Potential use in developing new antibiotics |

| Anticancer | Investigated for efficacy against hormone-dependent cancers |

| Drug Development | Building block for synthesizing new therapeutic agents |

Industry

In industrial applications, this compound is utilized in the production of polymers and other materials. Its chemical properties allow it to be incorporated into various formulations that require specific functional characteristics.

Mechanism of Action

The mechanism of action of 3-benzyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-benzyl group enhances biological targeting compared to alkyl or halogenated substituents. Arylidene groups (e.g., 4-arylidene derivatives) improve synthetic efficiency under green conditions .

- Synthetic Flexibility : Erlenmeyer condensations and multicomponent reactions dominate synthesis, with catalysts like GO@Fe(ClO₄)₃ enabling solvent-free routes .

Table 2: Toxicity and Bioactivity Comparison

Key Findings :

- Toxicity Trends: Oxazolones generally exhibit lower toxicity than triazinones. Halogen-free oxazolones (e.g., 3-benzyl derivative) are the least toxic, while fluorinated triazinones show the highest toxicity .

- Antimicrobial Potency : 3-Benzyl derivatives demonstrate broad-spectrum activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, attributed to the benzyl group’s hydrophobic interactions .

- Analgesic Potential: Arylidene-oxazolones with benzimidazolyl substituents exhibit analgesic efficacy rivaling Diclofenac, suggesting substituent-driven modulation of biological targets .

Physicochemical Properties

Table 3: Physical Properties Comparison

Notes:

- *Estimated based on molecular formula.

- Alkyl-substituted oxazolones (e.g., isopropyl) exhibit higher volatility (lower molecular weight) than benzyl derivatives, impacting their pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for 3-benzyl-1,2-oxazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions using benzyl-substituted precursors. For example, a modified Hantzsch synthesis may be employed, where α-benzyl ketones react with hydroxylamine derivatives under acidic or basic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Microwave-assisted synthesis (e.g., 100–150 W irradiation for 10–30 minutes) can enhance yield and reduce reaction time . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and oxazole ring vibrations .

- NMR : H NMR reveals benzyl protons (δ 7.2–7.4 ppm, multiplet) and oxazolone ring protons (δ 5.5–6.0 ppm). C NMR confirms the carbonyl carbon (~170 ppm) .

- X-ray Crystallography : Resolves tautomeric forms and crystal packing effects, as demonstrated for structurally similar oxazolones .

Q. How to safely handle and store this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

- Safety : Use fume hoods during synthesis; avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and tautomeric equilibria. Solvent effects can be modeled using PCM (Polarizable Continuum Model). Docking studies assess binding affinities to biological targets (e.g., enzymes) .

Q. What strategies resolve contradictory data in the tautomeric behavior of oxazolone derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Monitors proton shifts to identify tautomers (e.g., keto-enol equilibria) .

- X-ray Crystallography : Provides definitive structural evidence, as seen in (4Z)-4-benzylidene oxazolone derivatives .

- Dynamic HPLC : Separates tautomers under controlled pH/temperature .

Q. How to design experiments to evaluate the antimicrobial activity of oxazolone derivatives?

- Methodological Answer :

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls .

- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Synergy Testing : Combine with commercial antibiotics to identify potentiation effects .

Q. What role does crystal packing play in the stability of this compound?

- Methodological Answer : Weak intermolecular interactions (C–H···O, π-π stacking) stabilize the crystal lattice. For example, hydrogen bonds between oxazolone carbonyl groups and adjacent aromatic protons create 2D networks, reducing susceptibility to thermal degradation .

Q. How can structure-activity relationship (SAR) studies guide the modification of oxazolone derivatives for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzyl position to enhance antimicrobial potency .

- Heterocycle Fusion : Attach triazole or pyrazole moieties to improve solubility and target specificity .

- Pharmacophore Mapping : Use CoMFA/CoMSIA models to optimize steric/electronic properties .

Q. What are the challenges in scaling up the synthesis of oxazolone derivatives while maintaining reaction efficiency?

- Methodological Answer :

Q. How do solvent effects influence the solvatochromic properties of oxazolone derivatives?

- Methodological Answer :

UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO) reveals shifts in λmax due to stabilization of excited states. Kamlet-Taft parameters quantify hydrogen-bonding and dipolar interactions, aiding in solvent selection for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.